molecular formula C10H11FN2O3 B1344096 4-(3-Fluoro-4-nitrophenyl)morpholine CAS No. 218301-62-3

4-(3-Fluoro-4-nitrophenyl)morpholine

Cat. No.: B1344096
CAS No.: 218301-62-3
M. Wt: 226.2 g/mol
InChI Key: OQVXZXWWCKAODG-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-nitrophenyl)morpholine is a morpholine derivative featuring a phenyl ring substituted with a fluorine atom at the meta position (C3) and a nitro group at the para position (C4). This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors, antiparasitic agents, and antitumor drugs . The morpholine ring enhances solubility and metabolic stability, while the nitro group enables further functionalization (e.g., reduction to an amine for coupling reactions). The fluorine atom contributes to lipophilicity and may influence electronic effects or binding interactions in biological systems .

Properties

IUPAC Name

4-(3-fluoro-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVXZXWWCKAODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624280
Record name 4-(3-Fluoro-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218301-62-3
Record name 4-(3-Fluoro-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution of 1,2-difluoro-4-nitrobenzene with morpholine. The reaction is carried out under neat conditions, where morpholine displaces one of the fluorine atoms on the benzene ring. The reaction mixture is heated to 60–65°C and stirred for 10 hours .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent temperature and mixing. The use of catalysts and solvents can also be explored to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-nitrophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Iron and ammonium chloride in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-(3-Fluoro-4-aminophenyl)morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-4-nitrophenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-nitrophenyl)morpholine and its derivatives often involves interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by mimicking hydrogen bonds or altering the electronic properties of the molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Position Isomers
2.1.1. 4-(2-Fluoro-4-nitrophenyl)morpholine
  • Structure : Fluorine at C2, nitro at C3.
  • Properties: Molecular weight: 226.21 g/mol (CAS 2689-39-6) . Synthesis: Prepared via nucleophilic aromatic substitution (SNAr) of 2-fluoro-4-nitrochlorobenzene with morpholine . Applications: Used in kinase inhibitor development (e.g., VPC-14449 analogs) .
2.1.2. 4-(4-Nitrophenyl)morpholine
  • Properties: Melting point: 148–152°C (CAS 10389-51-2) . Synthesis: Reacts with 4-nitrochlorobenzene under basic conditions . Applications: Precursor for 4-morpholinoaniline in amide couplings; environmental pollutant studies . Key Difference: The absence of fluorine reduces lipophilicity and may decrease metabolic stability compared to fluorinated analogs .
2.2. Heteroatom-Modified Analogs
2.2.1. 4-(4-Nitrophenyl)thiomorpholine
  • Structure : Sulfur replaces oxygen in the morpholine ring.
  • Properties :
    • Crystal Packing: Forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike the oxygen analog .
    • Reactivity: Sulfur increases lipophilicity and serves as a "soft spot" for oxidation to sulfoxides/sulfones .
    • Key Difference : Thiomorpholine derivatives exhibit enhanced membrane permeability compared to morpholine analogs, critical for CNS-targeting drugs .
2.2.2. 4-[(3-Fluorophenyl)acetyl]morpholine
  • Structure : Morpholine linked to a 3-fluorophenyl group via an acetyl spacer.
  • Applications : Antileishmanial agent; demonstrates the role of fluorine in enhancing bioactivity .
  • Key Difference : The acetyl spacer alters electronic effects and steric bulk, reducing nitro group reactivity compared to direct phenyl substitution .
2.3. Functional Group Variations
2.3.1. 4-(2-(Trifluoromethyl)-4-nitrophenoxy)ethylmorpholine
  • Structure : Ethyl linker with trifluoromethyl and nitro groups.
  • Properties :
    • Molecular weight: 320.26 g/mol (CAS 850797-92-1) .
    • Applications: Intermediate in antitumor drug synthesis.
    • Key Difference : The trifluoromethyl group enhances electronegativity and metabolic resistance, but the ethyl linker reduces ring planarity, affecting stacking interactions .
2.3.2. 4-(3-(Trifluoromethyl)phenyl)morpholine
  • Structure : Trifluoromethyl at C3.
  • Properties :
    • Molecular weight: 231.22 g/mol (CAS 189065-49-4) .
    • Applications: Used in materials science for fluorinated polymer synthesis.
    • Key Difference : The trifluoromethyl group provides stronger electron-withdrawing effects than fluorine, altering electronic properties and reactivity .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Applications Distinctive Feature
4-(3-Fluoro-4-nitrophenyl)morpholine C3-F, C4-NO₂ 226.21 (calc.) Kinase inhibitors, antitumor drugs Meta-fluoro enhances metabolic stability
4-(2-Fluoro-4-nitrophenyl)morpholine C2-F, C4-NO₂ 226.21 Kinase inhibitors Ortho-fluoro introduces steric hindrance
4-(4-Nitrophenyl)morpholine C4-NO₂ 208.21 Environmental studies, intermediates High melting point (148–152°C)
4-(4-Nitrophenyl)thiomorpholine C4-NO₂, S in ring 224.29 (calc.) Antimycobacterial agents Sulfur enhances lipophilicity
4-(3-(Trifluoromethyl)phenyl)morpholine C3-CF₃ 231.22 Fluorinated polymers Strong electron-withdrawing CF₃ group

Research Findings and Implications

  • Synthetic Accessibility : Fluoronitrobenzene isomers (2- vs. 3-fluoro) influence SNAr reaction rates. 4-Fluoronitrobenzene reacts faster with morpholine than 3-fluoro analogs due to resonance effects .
  • Biological Activity: Fluorine at C3 improves target binding in kinase inhibitors compared to non-fluorinated analogs, as seen in VPC-14449 derivatives .
  • Crystallography : Thiomorpholine analogs exhibit distinct hydrogen-bonding patterns compared to morpholine, affecting solubility and formulation .

Biological Activity

4-(3-Fluoro-4-nitrophenyl)morpholine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on various studies.

Chemical Structure and Properties

  • Molecular Formula : C10H11FN2O3
  • Molecular Weight : 224.21 g/mol
  • Structure : The compound features a morpholine ring substituted with a 3-fluoro-4-nitrophenyl group, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells.
  • Cell Signaling Modulation : The compound influences various cell signaling pathways, affecting gene expression and cellular metabolism. It has been reported to activate the caspase pathway, promoting programmed cell death in certain cell types.
  • Reactivity with Nucleophiles : The presence of the electron-withdrawing nitro group enhances the reactivity of the adjacent fluorine atom towards nucleophilic reagents, facilitating various biochemical reactions.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit significant antimicrobial activity. For instance, related compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics .

Antidiabetic Potential

Morpholine derivatives have been explored for their antidiabetic properties. Certain studies suggest that modifications to the morpholine structure can enhance inhibitory activity against α-glucosidases, which are crucial in carbohydrate metabolism .

Cytotoxicity Studies

In laboratory settings, this compound has shown varying degrees of cytotoxicity depending on dosage:

  • Low Doses : Minimal toxicity observed; primarily targets specific cellular pathways.
  • High Doses : Induces significant toxic effects including hepatotoxicity and nephrotoxicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to increased apoptosis in human cancer cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial Testing : A series of tests against various bacterial strains revealed that certain derivatives exhibited promising antibacterial properties, warranting further investigation into their application as antimicrobial agents .

Biochemical Pathways

The compound interacts with various metabolic pathways:

  • Metabolism : Cytochrome P450 enzymes are involved in its oxidative metabolism, leading to the formation of metabolites that could possess distinct biological activities.
  • Transport Mechanisms : It is transported across cell membranes via specific transporters, influencing its bioavailability and distribution within tissues.

Summary Table of Biological Activities

Activity Type Observation Reference
Antimicrobial ActivityEffective against certain bacterial strains
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits topoisomerase II
Antidiabetic PotentialModulates α-glucosidase activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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